1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Overview
Description
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane is a chemical compound with the molecular formula C3Cl5F3 It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane can be synthesized through the fluorination of chlorinated propanes. One common method involves the vapor fluorination of 1,1,3,3-tetrachloropropene with hydrogen fluoride (HF) over chromium oxide-based catalysts. This process is highly selective and can achieve high conversion rates and selectivity under optimized conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale fluorination reactions. The use of modified chromium oxide catalysts, such as those doped with aluminum, zinc, or cobalt, can enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature and reactant ratios, are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperatures and pressures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other fluorinated and chlorinated compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of halogenated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated functional groups.
Industry: It is used in the production of specialty chemicals, including refrigerants, solvents, and intermediates for polymer synthesis
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane involves its interactions with molecular targets and pathways in chemical reactions. The presence of multiple halogen atoms allows it to participate in various substitution and addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize or destabilize reaction intermediates depending on the context .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Another halogenated propane with a similar structure but different substitution pattern.
1,1,1,2-Tetrachloro-3,3,3-trifluoropropane: A compound with one less chlorine atom compared to 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane.
1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane: A compound with more fluorine atoms and fewer chlorine atoms.
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. Its high degree of halogenation makes it particularly useful in applications requiring stable and reactive intermediates .
Properties
IUPAC Name |
1,1,1,2,2-pentachloro-3,3,3-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl5F3/c4-1(5,2(6,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXWTRSVUPXQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(Cl)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928527 | |
Record name | 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1652-89-7, 134237-31-3 | |
Record name | 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1652-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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